4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide
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Overview
Description
- The compound’s systematic name describes its structure: it consists of a benzene ring with a chlorine atom at the 4-position, an amide functional group (N-phenylbenzamide), and a nitro group (2-nitrobenzamide).
- Its melting point is approximately 199-201°C, and it is a solid at room temperature .
4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide: is a chemical compound with the molecular formula C₁₃H₁₀Cl₂FNO. It belongs to the class of aromatic carboxylic acids, specifically anilides.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods. One common approach is the reaction between 4-chloronitrobenzene and 3-chloro-4-fluoroaniline.
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents and catalysts.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., SnCl₂) and nucleophiles (e.g., amines) are used.
Major Products: Reduction yields the corresponding amino compound, while substitution leads to derivatives with different halogens.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and potential drug development.
Industry: May find applications in materials science or agrochemicals.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C13H7Cl2FN2O3 |
---|---|
Molecular Weight |
329.11 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-4-fluorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl2FN2O3/c14-7-1-3-9(12(5-7)18(20)21)13(19)17-8-2-4-11(16)10(15)6-8/h1-6H,(H,17,19) |
InChI Key |
OOSJRIOKOUDGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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